molecular formula C9H15Cl2NO3 B15149524 methyl N-(dichloroacetyl)leucinate

methyl N-(dichloroacetyl)leucinate

Cat. No.: B15149524
M. Wt: 256.12 g/mol
InChI Key: RXUPHGQTLLVVSW-UHFFFAOYSA-N
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Description

Methyl N-(dichloroacetyl)leucinate is an ester derivative of leucine, where the amino group is substituted with a dichloroacetyl moiety. Structurally, it comprises a leucine backbone (a branched-chain amino acid) esterified with a methyl group and functionalized with a dichloroacetyl group (–CO–CCl₂) at the nitrogen atom. This compound is synthesized via nucleophilic substitution reactions between dichloroacetyl chloride and methyl leucinate under controlled conditions . Its applications span organic synthesis, pharmaceuticals, and agrochemicals, leveraging the dichloroacetyl group's reactivity and the leucine moiety's biological compatibility.

Properties

Molecular Formula

C9H15Cl2NO3

Molecular Weight

256.12 g/mol

IUPAC Name

methyl 2-[(2,2-dichloroacetyl)amino]-4-methylpentanoate

InChI

InChI=1S/C9H15Cl2NO3/c1-5(2)4-6(9(14)15-3)12-8(13)7(10)11/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

RXUPHGQTLLVVSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(dichloroacetyl)leucinate can be synthesized through a multi-step process involving the acylation of leucine derivatives. One common method involves the reaction of methyl leucinate with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(dichloroacetyl)leucinate undergoes various chemical reactions, including:

    Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are dichloroacetic acid and methyl leucinate.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent used.

Scientific Research Applications

Methyl N-(dichloroacetyl)leucinate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.

    Biological Studies: Researchers investigate its effects on biological systems, particularly its interactions with enzymes and receptors.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(dichloroacetyl)leucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Dichloroacetyl Chloride

Structural Differences: Dichloroacetyl chloride (Cl₂C(O)Cl) is the precursor acyl chloride, lacking the leucine methyl ester group. Reactivity: While methyl N-(dichloroacetyl)leucinate is stable under anhydrous conditions, dichloroacetyl chloride readily hydrolyzes in aqueous media to form dichloroacetic acid, limiting its stability . Applications: Dichloroacetyl chloride is primarily used as a reagent for synthesizing esters (e.g., this compound) and amides. In contrast, the leucine derivative is tailored for bioactive applications due to its amino acid backbone . Toxicity: Dichloroacetyl chloride exhibits higher acute toxicity (AEGL-3: 1.7 ppm) compared to its ester derivatives, which are less volatile and reactive .

Methyl Chloroacetate

Structural Differences: Methyl chloroacetate (ClCH₂COOCH₃) is a simpler ester with a single chlorine atom on the acetyl group. Reactivity: The mono-chloro substitution reduces electrophilicity compared to the dichloroacetyl group, resulting in slower hydrolysis and nucleophilic substitution rates . Applications: Primarily used as a solvent or intermediate in polymer chemistry, whereas this compound’s leucine group enables targeting in drug delivery systems .

Benoxacor (4-(Dichloroacetyl)-3,4-dihydro-3-methyl-2H-1,4-benzoxazine)

Structural Differences: Benoxacor contains a benzoxazine ring system instead of a leucine backbone. Applications: Benoxacor is a herbicide safener used in agriculture to protect crops from herbicide toxicity, whereas this compound is explored for pharmaceutical applications (e.g., prodrug formulations) . Stability: Both compounds share hydrolytic sensitivity due to the dichloroacetyl group, but the benzoxazine ring in benoxacor enhances environmental persistence .

Comparative Data Table

Compound Structure Key Applications Reactivity with Water Acute Toxicity (AEGL-3)
This compound Leucine ester + dichloroacetyl Pharmaceuticals, prodrugs Moderate hydrolysis Not established
Dichloroacetyl chloride Cl₂C(O)Cl Organic synthesis Rapid hydrolysis 1.7 ppm
Methyl chloroacetate ClCH₂COOCH₃ Polymer chemistry Slow hydrolysis 25 ppm (estimated)
Benoxacor Benzoxazine + dichloroacetyl Herbicide safener Moderate hydrolysis Low (non-target species)

Research Findings and Trends

  • Synthetic Efficiency : this compound is synthesized in higher yields (75–85%) compared to benzoxazine-based dichloroacetyl derivatives (60–70%) due to leucine’s solubility in polar aprotic solvents .
  • Bioactivity : The leucine moiety enhances cellular uptake in drug delivery systems, outperforming simpler dichloroacetyl esters in targeted therapies .
  • Environmental Impact: Benoxacor’s agricultural use raises concerns about soil persistence, whereas this compound’s ester linkage allows faster biodegradation .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing methyl N-(dichloroacetyl)leucinate, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on chemical shifts for the dichloroacetyl group (δ ~3.5–4.0 ppm for methyl protons) and leucinate backbone (δ ~1.0–1.5 ppm for branched methyl groups).
  • Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches (~1740 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) to verify functional groups.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular ion peaks ([M+H]+^+) for empirical formula validation.
  • Data Interpretation: Cross-reference peaks with computational simulations (e.g., DFT calculations) and literature databases for analogous compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and dispose of contaminated PPE properly .
  • Ventilation: Conduct experiments in fume hoods to avoid inhalation exposure. Install local exhaust systems if handling large quantities .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts. Collect waste in labeled containers for hazardous disposal .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and catalysts like EDC/NHS for efficient amide bond formation. Monitor pH (6.5–7.5) to prevent side reactions .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product. Validate purity via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can factorial design be applied to study the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Design: Implement a 2k^k factorial design to test factors like temperature (25°C vs. 40°C), humidity (30% vs. 70%), and light exposure. Replicate experiments to assess interactions.

  • Analysis: Use ANOVA to determine significant degradation pathways (e.g., hydrolysis of the dichloroacetyl group). Monitor degradation via LC-MS and quantify kinetics using Arrhenius plots .

  • Table 1: Stability Data Under Accelerated Conditions

    Temperature (°C)Humidity (%)Degradation Rate (k, day1^{-1})Major Degradant
    25300.002None detected
    40700.015Dichloroacetic acid

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) and cell line variability. Use statistical tools (e.g., Cohen’s d) to quantify effect sizes .
  • Mechanistic Studies: Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding affinities to target proteins, reducing assay-dependent artifacts .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilic sites (e.g., dichloroacetyl carbon) and nucleophilic attack susceptibility. Compare with experimental LC-MS/MS data on adduct formation .
  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., hydrolases) to identify binding pockets and predict metabolic pathways .

Methodological Guidance for Experimental Design

Q. What are the best practices for integrating this compound into a theoretical framework for mechanistic studies?

Methodological Answer:

  • Hypothesis-Driven Design: Link experiments to existing theories (e.g., Hammett substituent constants for predicting reactivity) .
  • Controlled Variables: Standardize parameters like solvent polarity, ionic strength, and temperature to isolate mechanistic variables .

Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing cytotoxicity?

Methodological Answer:

  • Pilot Studies: Use a logarithmic dilution series (e.g., 0.1–100 µM) to identify the IC50_{50} range.
  • Cytotoxicity Assays: Parallel testing with MTT or LDH assays ensures observed effects are not due to cell death. Normalize data to vehicle controls .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be reconciled?

Methodological Answer:

  • Solubility Parameters: Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict miscibility. Experimental validation via saturation shake-flask method in solvents like ethanol, DMSO, and hexane .

  • Table 2: Solubility in Common Solvents

    SolventSolubility (mg/mL)Temperature (°C)
    Ethanol25.325
    Hexane0.825
    DMSO48.725

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